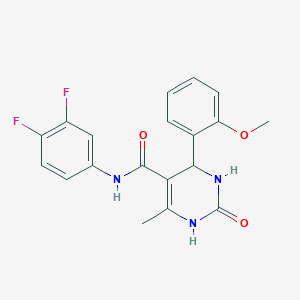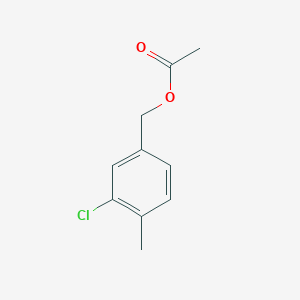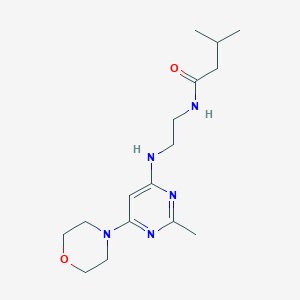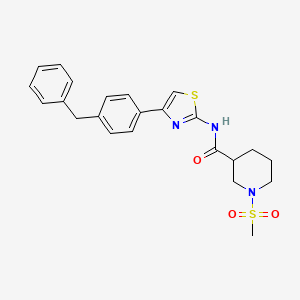
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTP belongs to the class of piperidine carboxamide compounds, which have been shown to exhibit various pharmacological activities.
作用機序
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide exerts its pharmacological effects by binding to specific targets in cells and modulating their activity. It has been shown to bind to the ATP-binding site of PKB/Akt and inhibit its activity, which leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation. N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide also activates AMPK by binding to its regulatory subunit, which leads to the activation of downstream signaling pathways that promote energy metabolism and inhibit cell growth.
Biochemical and Physiological Effects:
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects in cells and animal models. It has been shown to inhibit cell growth and induce apoptosis (programmed cell death) in cancer cells, which suggests its potential as an anticancer agent. N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, which suggests its potential as an antidiabetic agent.
実験室実験の利点と制限
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to study the role of PKB/Akt and AMPK in cellular signaling pathways. However, N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. One potential direction is to investigate its potential as an anticancer agent in preclinical and clinical studies. Another potential direction is to investigate its potential as an antidiabetic agent in animal models and clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms of N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide's pharmacological effects and to optimize its pharmacokinetic and pharmacodynamic properties for use in drug development.
合成法
The synthesis of N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves the reaction of 4-(4-benzylphenyl)thiazol-2-amine with 1-(methylsulfonyl)piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide.
科学的研究の応用
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various pharmacological activities such as inhibition of protein kinase B (PKB/Akt) and activation of AMP-activated protein kinase (AMPK), which are involved in cellular signaling pathways that regulate cell growth, proliferation, and metabolism.
特性
IUPAC Name |
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-31(28,29)26-13-5-8-20(15-26)22(27)25-23-24-21(16-30-23)19-11-9-18(10-12-19)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,16,20H,5,8,13-15H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGGNDJORVCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

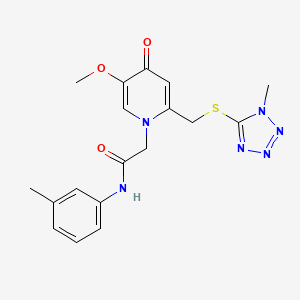
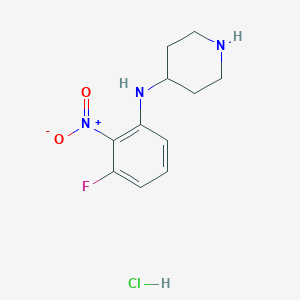
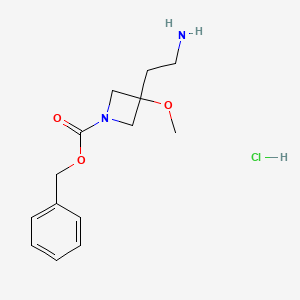
![8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2788956.png)

![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788959.png)
![3-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2788961.png)
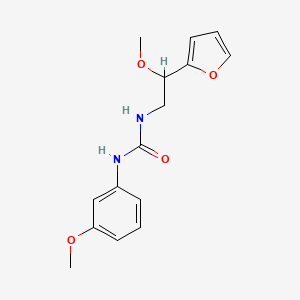

![2,4-Dichloro-5-(pentan-2-ylsulfamoyl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2788965.png)

